![molecular formula C19H37NO5Si B14782101 1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate](/img/structure/B14782101.png)
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and tert-butyldimethylsilyloxy groups. Its molecular formula is C18H35NO5Si.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and tert-butyldimethylsilyloxy groups are introduced through specific reactions such as alkylation and silylation.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at certain sites during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.
化学反应分析
Types of Reactions
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of functionalized pyrrolidine derivatives.
科学研究应用
(4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
- (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-butene
- (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-propylpyrrolidine
Uniqueness
Compared to similar compounds, (4R)-1-tert-butyl 2-Methyl 4-(tert-butyldimethylsilyloxy)-2-ethylpyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and tert-butyldimethylsilyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C19H37NO5Si |
|---|---|
分子量 |
387.6 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-ethylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H37NO5Si/c1-11-19(15(21)23-8)12-14(25-26(9,10)18(5,6)7)13-20(19)16(22)24-17(2,3)4/h14H,11-13H2,1-10H3 |
InChI 键 |
GNNOCKGGURGXCT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


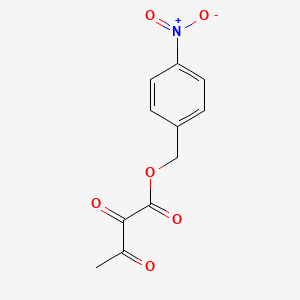
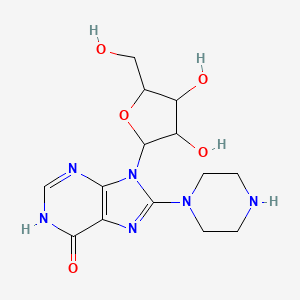
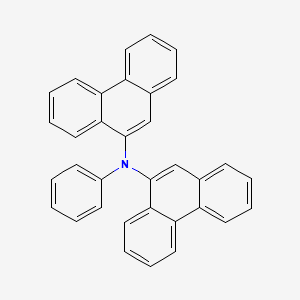
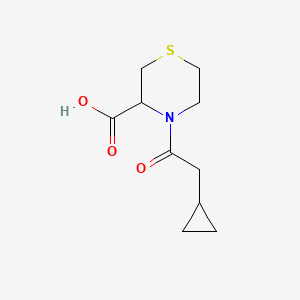
![(9aR)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B14782047.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14782053.png)
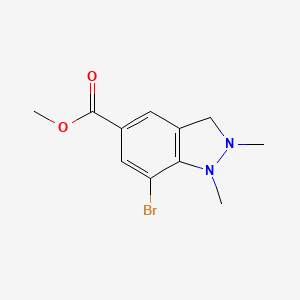
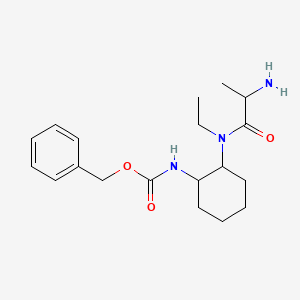
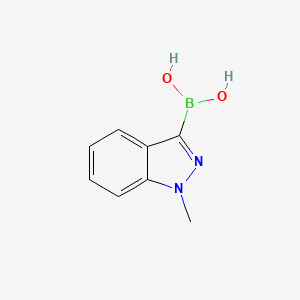
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
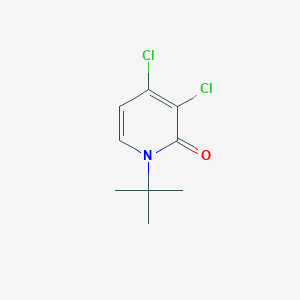
![(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected](/img/structure/B14782091.png)
![3-ethoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14782104.png)
![3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2-one;hydrochloride](/img/structure/B14782109.png)
